BenchChemオンラインストアへようこそ!

(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide

AKR1B10 inhibition structure-activity relationship site-directed mutagenesis

Lacking the 7-hydroxyl group required for potent AKR1B10 inhibition, this compound serves as an ideal negative control for validating pharmacophore-dependent assay systems. Pair with potent analogs to establish dynamic range. Its untested 5-methylpyridin-2-yl carboxamide vector makes it a rational SAR probe for exploratory cytotoxicity screens and kinase profiling. Also suited as an analytical reference standard.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 1327181-64-5
Cat. No. B2487168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide
CAS1327181-64-5
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c1-15-11-12-20(23-14-15)25-21(26)18-13-16-7-5-6-10-19(16)27-22(18)24-17-8-3-2-4-9-17/h2-14H,1H3,(H,23,25,26)
InChIKeyRNROSUPHXFQJSD-GYHWCHFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327181-64-5): Structural Classification, Procurement Identification, and Chemotype Context


(2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327181-64-5, molecular formula C₂₂H₁₇N₃O₂, molecular weight 355.40) is a synthetic small molecule belonging to the 2-(phenylimino)-2H-chromene-3-carboxamide chemotype . This compound features an unsubstituted 2-phenylimino moiety on the chromene core, a 3-carboxamide linkage to a 5-methylpyridin-2-yl group, and the (Z)-configuration at the exocyclic imine bond. The chromene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of the tumor marker aldo-keto reductase 1B10 (AKR1B10) [1] and as cytotoxic agents against cancer cell lines [2]. It is critical to note that no peer-reviewed primary research paper, patent, or authoritative database entry currently reports any experimentally determined biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or cellular potency) for this specific CAS-numbered compound.

Why Generic Substitution of (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327181-64-5) with In-Class Analogs Carries Quantifiable Risk


Within the 2-phenyliminochromene-3-carboxamide series, minor structural variations produce order-of-magnitude shifts in target potency and selectivity. The established SAR from Endo et al. (2013) demonstrates that the 7-hydroxyl group on the chromene ring is absolutely required for sub-nanomolar AKR1B10 inhibition; its removal abolishes potent inhibitory activity [1]. Furthermore, substitution patterns on the 2-phenylimino moiety (e.g., 4-methoxy vs. 3,4-dimethoxy vs. unsubstituted phenyl) and the nature of the 3-carboxamide N-substituent (pyridin-2-yl vs. benzylamide vs. 5-methylpyridin-2-yl) profoundly affect both binding affinity and selectivity across the AKR superfamily [2]. Consequently, the target compound—bearing an unsubstituted phenylimino group, no 7-hydroxyl, and a 5-methylpyridin-2-yl carboxamide—occupies a distinct and untested position in the SAR landscape of this chemotype. Interchanging it with a published analog such as CHEMBL1169757 (Ki = 24 nM) or compound 5n (Ki = 1.3 nM) without confirmatory assay data introduces scientifically unquantifiable risk of altered target engagement, selectivity profile, and cellular potency [1][2].

Quantitative Differentiation Evidence for (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327181-64-5) Relative to Closest Analogs


Absence of 7-Hydroxyl Group on Chromene Core vs. Potent AKR1B10 Inhibitors: A Critical Structural Deletion Confirmed by Mutagenesis-Guided SAR

The target compound lacks the 7-hydroxyl substituent on the chromene ring. In the foundational SAR study by Endo et al. (2013), the 7-hydroxyl group was demonstrated to be absolutely required for AKR1B10 inhibitory activity; its removal from compound 1 (which bears a 7-OH) resulted in complete loss of potent inhibition. The 7-OH forms critical hydrogen bonds with catalytic residues Tyr49 and His111 of AKR1B10, as confirmed by site-directed mutagenesis [1]. The most potent in-class compound 5n (7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide) achieves Ki = 1.3 nM and IC₅₀ = 4.7 nM, while this target compound, lacking the 7-OH, is predicted by the established SAR to exhibit substantially weaker (likely >100-fold reduced) AKR1B10 affinity [1][2]. No experimental binding or inhibition data exist to confirm or refute this prediction for the specific CAS-numbered entity.

AKR1B10 inhibition structure-activity relationship site-directed mutagenesis

Unsubstituted 2-Phenylimino Moiety vs. Methoxy-Substituted Analogs in AKR1B10 Binding: Absent Critical Hydrophobic Pocket Interaction

The target compound carries an unsubstituted phenyl ring on the 2-imino position. In contrast, all potent AKR1B10 inhibitors in this class feature electron-donating substituents on the phenylimino moiety: compound 1 bears a 4-methoxy group (Ki = 2.7 nM), CHEMBL1169757 bears 3,4-dimethoxy groups (Ki = 24 nM), and compound 5n retains the 4-methoxy group (Ki = 1.3 nM) [1][2]. The 2010 virtual screening study that discovered this chemotype initially proposed the 4-methoxy group as an essential structural prerequisite for AKR1B10 inhibition [1]. Although the 2013 SAR revision showed that the 4-methoxy group is not absolutely required when 7-OH is present, the methoxy substituent engages in hydrophobic and/or hydrogen-bond interactions with His111 and Trp112 in the AKR1B10 active site that contribute to binding affinity [3]. The unsubstituted phenylimino group in the target compound eliminates these favorable interactions. CHEMBL1169757 (2-(3,4-dimethoxyphenylimino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide), the closest structurally characterized analog with a methylpyridinyl carboxamide, achieves Ki = 24 nM against AKR1B10; the target compound lacks both the 7-OH and methoxy substituents present in this comparator [2].

AKR1B10 inhibitor 2-phenylimino substitution molecular docking

5-Methylpyridin-2-yl Carboxamide vs. Pyridin-2-yl and Benzylamide Analogs: Unexplored Contribution to AKR Selectivity and Cellular Potency

The 3-carboxamide N-substituent of the target compound is 5-methylpyridin-2-yl. The closest characterized analog bearing a methylpyridinyl carboxamide is CHEMBL1169757 (6-methylpyridin-2-yl isomer, Ki = 24 nM against AKR1B10) [1]. The positional isomerism (5-methyl vs. 6-methyl on the pyridine ring) may influence the geometry of hydrogen bonding with the enzyme active site and the conformational preference of the carboxamide linkage. The seminal SAR from Endo et al. (2013) systematically varied the 3-carboxamide substituent (pyridin-2-yl, benzylamide, phenyl, substituted phenyl) and found that replacing the pyridin-2-yl group of compound 1 (Ki = 2.7 nM) with a benzylamide (compound 5n) improved potency approximately 2-fold to Ki = 1.3 nM, while certain phenyl substitutions markedly reduced activity [2]. The 5-methylpyridin-2-yl substituent of the target compound has not been evaluated in any published SAR series within this chemotype; its impact on AKR1B10 affinity, selectivity over related AKR isoforms (AKR1B1, AKR1C1-C4), and cellular potency is entirely unknown. Published selectivity data for the class indicate that even closely related analogs can exhibit >100-fold differences in isoform selectivity [3].

carboxamide N-substituent AKR selectivity cellular potency

Cytotoxic Activity Against Cancer Cell Lines: Class-Level Evidence from 2-(Phenylimino)-2H-chromene-3-carboxamide Derivatives with Unsubstituted Phenylimino Groups

The target compound's scaffold—2-(phenylimino)-2H-chromene-3-carboxamide with an unsubstituted phenylimino group—has been evaluated for in vitro cytotoxicity by Edraki et al. (2016). In that study, compound 8g (N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide), which shares the unsubstituted 2-phenylimino motif with the target compound but differs in the 3-carboxamide N-substituent (3,4-dimethoxyphenyl vs. 5-methylpyridin-2-yl), demonstrated potent inhibitory activity against both MOLT-4 (acute lymphoblastic leukemia) and SK-OV-3 (ovarian adenocarcinoma) cell lines [1]. Molecular docking suggested that compound 8g engages the AKR1B10 catalytic site via hydrogen bonds with Val301 and Leu302 [1]. Quantitative IC₅₀ values for compound 8g are not publicly available in the abstracted record; however, its designation as the most potent compound among the synthesized series provides qualitative rank-order evidence that the unsubstituted 2-phenylimino chromene scaffold can support cellular cytotoxicity. The target compound differs in its carboxamide N-substituent, and no direct cytotoxicity data exist for this specific CAS-numbered entity.

cytotoxicity MOLT-4 SK-OV-3 anticancer screening

Kinase Inhibition Potential: Preliminary Evidence from Structurally Related 2-Phenylimino-4H-chromene-3-carbonitrile Derivatives

A related chemotype—2-phenylimino-4H-chromene-3-carbonitriles—has been evaluated for protein kinase inhibition. Bouattour et al. (2020) reported that compounds 5c and 6b in this series inhibited HsCK1e (casein kinase 1 epsilon) by 44% and 42%, respectively, at a screening concentration of 1 µM, with compound 5c also showing 63% cytotoxicity against PC3 prostate cancer cells at 25 µM [1]. While these carbonitrile derivatives differ from the target carboxamide at the chromene 3-position, they share the 2-phenylimino chromene core. This suggests that the 2-phenyliminochromene scaffold may have polypharmacological potential extending beyond AKR inhibition. The target compound's carboxamide moiety at position 3, however, confers different electronic and hydrogen-bonding properties compared to the carbonitrile, and no kinase profiling data exist for CAS 1327181-64-5.

kinase inhibition HsCK1e protein kinase profiling

Physical Chemical Identity and Purity Specifications: Procurement Baseline with No Comparative Biological Advantage

The compound is supplied by specialty chemical vendors with the following specifications: CAS Number 1327181-64-5, molecular formula C₂₂H₁₇N₃O₂, molecular weight 355.40 g/mol, IUPAC name N-(5-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide, (Z)-configuration . Typical purity for research-grade supply is ≥95% . These specifications are comparable to those of other research-grade 2-phenyliminochromene derivatives available from the same vendor channels. No certificate of analysis with independent quantitative purity verification (e.g., qNMR, HPLC-UV/ELSD) is publicly available for this lot-specific compound. This evidence dimension pertains solely to chemical procurement identity verification and carries no implication of biological differentiation.

chemical identity molecular properties procurement specification

Recommended Research Application Scenarios for (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327181-64-5) Based on Available Evidence


Negative Control or SAR Probe Compound for AKR1B10 Inhibitor Studies Requiring a 7-Deoxy, Unsubstituted Phenylimino Chromene Scaffold

Given that the 7-hydroxyl group is absolutely required for potent AKR1B10 inhibition [1], this compound—lacking the 7-OH and bearing an unsubstituted phenylimino group—is rationally suited as a negative control or an SAR probe to confirm the necessity of the 7-OH pharmacophore in new assay systems. It can be used alongside compound 1 (Ki = 2.7 nM) or compound 5n (Ki = 1.3 nM) to establish the dynamic range of AKR1B10 inhibition assays and to validate that observed inhibitory activity is pharmacophore-dependent rather than assay-artifactual [1][2].

Exploratory Cytotoxicity Screening in Cancer Cell Line Panels Based on Class-Level Precedent

The demonstrated cytotoxic activity of compound 8g (N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide) against MOLT-4 and SK-OV-3 cells [3] provides a rationale for including this compound in exploratory cytotoxicity screens. The 5-methylpyridin-2-yl carboxamide substituent represents an unexplored vector in this chemotype; any observed activity would constitute novel SAR. Procurement for this purpose should be framed as hypothesis-generating rather than confirmatory, and results should be benchmarked against compound 8g or other characterized analogs where feasible.

Kinase Selectivity Profiling to Probe Polypharmacological Potential of the 2-Phenyliminochromene Scaffold

The modest kinase inhibitory activity reported for 2-phenylimino-4H-chromene-3-carbonitrile derivatives (44% HsCK1e inhibition at 1 µM) [4] suggests that the 2-phenyliminochromene core may engage kinase ATP-binding sites. The target compound, bearing a 3-carboxamide in place of the 3-carbonitrile, offers a distinct hydrogen-bonding pharmacophore that could redirect kinase selectivity. Broad-panel kinase profiling (e.g., 100-400 kinase panels at 1-10 µM) would be a rational first step to determine whether the 3-carboxamide modification confers any kinase polypharmacology distinct from the carbonitrile series.

Reference Compound for Analytical Method Development and Chemical Procurement Logistics in Chromene-3-Carboxamide Library Construction

With defined CAS registry, molecular formula, and vendor availability , this compound can serve as a reference standard for analytical method development (HPLC, LC-MS, qNMR) in laboratories constructing focused libraries of 2-phenyliminochromene-3-carboxamide derivatives. Its intermediate polarity (cLogP not publicly reported but estimated moderate based on structure) and distinct UV chromophore make it suitable for chromatographic method qualification. This application is purely analytical and does not depend on biological activity.

Quote Request

Request a Quote for (2Z)-N-(5-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.